molecular formula C14H24Cl3N3 B2994573 (1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine;trihydrochloride CAS No. 2243507-41-5

(1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine;trihydrochloride

Cat. No.: B2994573
CAS No.: 2243507-41-5
M. Wt: 340.72
InChI Key: WOUMTRIVKUMNOY-IDHVVMMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine trihydrochloride is a chiral indenamine derivative featuring a 4-methylpiperazine substituent at the 3-position of the indane ring. Its trihydrochloride salt form enhances aqueous solubility, a critical factor for bioavailability in pharmaceutical applications .

Properties

IUPAC Name

(1R,3R)-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3.3ClH/c1-16-6-8-17(9-7-16)14-10-13(15)11-4-2-3-5-12(11)14;;;/h2-5,13-14H,6-10,15H2,1H3;3*1H/t13-,14-;;;/m1.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUMTRIVKUMNOY-IDHVVMMVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CC(C3=CC=CC=C23)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@@H]2C[C@H](C3=CC=CC=C23)N.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine;trihydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H21N·3HCl
  • Molecular Weight : 231.34 g/mol
  • IUPAC Name : (1R,3R)-3-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine
  • CAS Number : 2243507-10-8

The compound features a piperazine moiety which is often associated with various pharmacological activities, particularly in the central nervous system (CNS).

Research indicates that this compound may act as a modulator of neurotransmitter systems, particularly those involving norepinephrine (NE) and serotonin (5-HT). Compounds with similar structures have been noted for their ability to influence monoamine reuptake mechanisms, which are crucial in the treatment of mood disorders and other CNS-related conditions .

Pharmacological Effects

  • Antidepressant Activity :
    • Preliminary studies suggest that derivatives of this compound could exhibit antidepressant-like effects by enhancing serotonergic and noradrenergic neurotransmission.
    • A study highlighted the efficacy of related compounds in reducing symptoms associated with major depressive disorder (MDD) through modulation of NE and 5-HT pathways .
  • Anxiolytic Properties :
    • Compounds similar to (1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine have shown potential in reducing anxiety-related behaviors in animal models, suggesting a possible anxiolytic effect.
  • Neuroprotective Effects :
    • Some research indicates that piperazine derivatives can exert neuroprotective effects against oxidative stress and neuronal damage, which could be beneficial in neurodegenerative diseases.

Study on Antidepressant Efficacy

A study conducted by researchers focused on the structural analogs of this compound and their effects on depressive symptoms. The results demonstrated that these compounds significantly increased the levels of serotonin and norepinephrine in the brain, leading to improved mood and reduced anxiety levels in animal models.

Study ReferenceFindings
Increased serotonin levels observed with analogs.
Demonstrated anxiolytic effects in behavioral tests.
Neuroprotective properties noted in vitro.

Clinical Implications

Given its biological activity profile, this compound may have therapeutic potential for treating mood disorders such as depression and anxiety. Further clinical trials are necessary to establish its efficacy and safety profile in humans.

Scientific Research Applications

(1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine, particularly in its trihydrochloride form, is a synthetic organic molecule with a unique structure featuring a bicyclic indene moiety and a piperazine ring. This structure has garnered interest in medicinal chemistry for its potential pharmacological applications. The trihydrochloride form enhances the compound's solubility and stability in aqueous environments, making it more suitable for biological applications.

Scientific Research Applications

(1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine has applications in pharmaceutical development:

  • Drug Design and Synthesis The compound serves as a building block in synthesizing more complex molecules with potential therapeutic activity. Its chemical reactivity, stemming from its amine and piperazine functional groups, allows for diverse organic reactions that can create a variety of derivatives.
  • Pharmacological Studies The compound is used to explore its effects on various biological targets. Biological assays evaluate its activities, often revealing dose-dependent effects.
  • Interaction Studies The compound is utilized in studies aimed at understanding how it interacts with biological targets. These studies are crucial for determining the therapeutic potential and safety profile of the compound.

Structural Similarities and Biological Activities

Several compounds share structural similarities with (1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine, offering insights into potential research directions:

Compound NameStructure FeaturesBiological Activity
4-MethylpiperazineContains piperazine ringAntidepressant properties
IndomethacinIndene structureAnti-inflammatory effects
BupropionPiperazine derivativeAntidepressant and smoking cessation aid

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indane Core

(a) Indenamine Derivatives with Halogenated Aryl Groups
  • (1R,3S)-3-(3,4-Dichlorophenyl)-N-methyl-2,3-dihydro-1H-inden-1-amine (+)-Indatraline Structure: Features a 3,4-dichlorophenyl group and N-methyl substitution. Activity: Known as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), highlighting the impact of halogenated aryl groups on neurotransmitter affinity .
(b) Fluorinated Indenamines
  • (R)-5,6-Difluoro-2,3-dihydro-1H-inden-1-amine Hydrochloride
    • Structure : Difluoro substituents at the 5,6-positions.
    • Impact : Fluorination increases lipophilicity and metabolic stability, which could enhance blood-brain barrier penetration compared to the target compound’s piperazine moiety .
(c) Nitro and Trifluoromethyl Substitutions
  • (1R)-4-Nitro-2,3-dihydro-1H-inden-1-amine Hydrochloride (CAS: H6) Structure: Nitro group at the 4-position.
  • [4-(Trifluoromethyl)thiophen-3-yl]methanamine Hydrochloride
    • Structure : Trifluoromethyl-thiophene group.
    • Role : The trifluoromethyl group enhances hydrophobicity and resistance to oxidative metabolism .

Piperazine-Containing Analogues

(a) Cyclohexyl-Piperazine Derivatives
  • rel-7-((1r,4r)-4-(4-Methylpiperazin-1-yl)cyclohexyl)-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Trihydrochloride Structure: Shares the 4-methylpiperazine group but attached to a cyclohexane ring. Relevance: Demonstrates the use of trihydrochloride salts for solubility in pyrrolopyrimidine-based therapeutics, a formulation strategy applicable to the target compound .
(b) ABT-102: A TRPV1 Antagonist
  • (R)-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea
    • Structure : Combines indane with a urea-indazole moiety.
    • Activity : Potent TRPV1 antagonist (IC₅₀ = 5–7 nM) with high selectivity, illustrating how bulky substituents (e.g., tert-butyl) enhance receptor specificity .

Salt Forms and Formulation Strategies

  • Rasagiline Mesylate
    • Structure : (1R)-N-prop-2-yn-1-yl-2,3-dihydro-1H-inden-1-amine mesylate.
    • Application : Approved for Parkinson’s disease; the mesylate salt improves stability and dissolution. Trihydrochloride salts (as in the target compound) offer similar advantages for oral administration .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Salt Form Key Pharmacological Feature Reference
Target Compound 4-Methylpiperazin-1-yl Not provided Trihydrochloride Likely CNS targeting (inference)
(+)-Indatraline 3,4-Dichlorophenyl, N-methyl ~340 (calc.) Free base SNDRI activity
(R)-5,6-Difluoro-indenamine HCl 5,6-Difluoro ~209.6 Hydrochloride Enhanced lipophilicity
ABT-102 5-tert-Butyl, urea-indazole ~407.5 Free base TRPV1 antagonism (IC₅₀ = 5–7 nM)
Rasagiline Mesylate N-propargyl ~267.3 Mesylate MAO-B inhibition (Parkinson’s therapy)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (1R,3R)-3-(4-Methylpiperazin-1-yl)-2,3-dihydro-1H-inden-1-amine;trihydrochloride?

  • Synthesis : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) based on analogous piperazine derivatives. For example, chiral resolution may require enantioselective catalysis or chromatography .
  • Characterization : Use orthogonal techniques:

  • NMR (1H/13C) to confirm stereochemistry and substituent placement.
  • HPLC with UV/vis or MS detection for purity assessment (>98% recommended for pharmacological studies) .
  • X-ray crystallography to resolve structural ambiguities in the indenamine core .

Q. What safety protocols should be followed when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or solvent-based work .
  • Exposure Mitigation :

  • Inhalation : Transfer to fresh air; seek medical attention if respiratory distress occurs.
  • Skin Contact : Rinse with water for 15 minutes; remove contaminated clothing immediately .
    • Storage : Store in airtight containers at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility Testing :

SolventConcentration (mg/mL)Temperature (°C)Stability (24h)
Water10–1525Stable
DMSO>5025Degrades 5–10%
Ethanol20–3025Stable
  • Use dynamic light scattering (DLS) to monitor aggregation in aqueous buffers .
    • Stability : Perform accelerated degradation studies at 40°C/75% RH for 4 weeks to simulate long-term storage .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility or reactivity data for this compound?

  • Data Validation :

  • Compare results across multiple analytical methods (e.g., NMR vs. HPLC for purity).
  • Replicate experiments under controlled humidity and temperature to identify environmental variables .
    • Case Study : Discrepancies in DMSO solubility may arise from trace water content. Use Karl Fischer titration to confirm solvent dryness before testing .

Q. What strategies are effective for optimizing chiral purity during synthesis?

  • Chiral Resolution :

  • Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with heptane/ethanol mobile phases .
  • Enzymatic Resolution : Screen lipases or esterases for enantioselective hydrolysis of intermediates .
    • Quality Control : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Target ≥99% ee for in vivo studies .

Q. How can researchers design in vitro and in vivo studies to evaluate metabolic pathways?

  • In Vitro :

  • Hepatocyte Assays : Incubate with human liver microsomes (HLMs) and NADPH to identify Phase I metabolites. Use LC-MS/MS for detection .
    • In Vivo :
  • Administer to rodent models (e.g., Sprague-Dawley rats) and collect plasma/bile samples at 0.5, 1, 2, 4, 8, and 24h post-dose.
  • Tissue Distribution : Quantify compound levels in brain, liver, and kidney via LC-HRMS .

Q. What methodologies are recommended for impurity profiling in batch-to-batch comparisons?

  • Impurity Identification :

Impurity TypeDetection MethodThreshold (%)
Starting MaterialHPLC-UV (254 nm)≤0.1
DiastereomersChiral SFC≤0.5
DegradantsLC-MS/MS≤0.3
  • Reference Standards : Use pharmacopeial-grade impurities (e.g., EP/BP standards) for calibration .

Methodological Notes

  • Experimental Design : Align with FDA/ICH guidelines for preclinical studies, including dose-ranging and negative controls .
  • Data Interpretation : Apply multivariate analysis (e.g., PCA) to correlate structural modifications with pharmacokinetic outcomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.